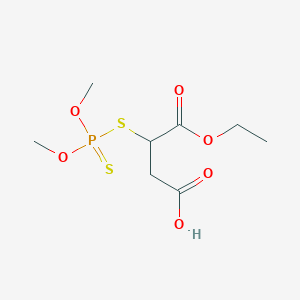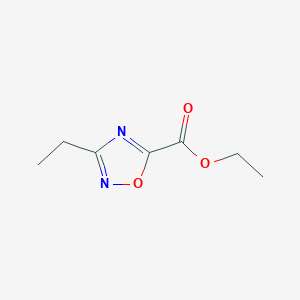
Dodecylphosphorylcholine-d38
Overview
Description
Dodecylphosphocholine-d38 is a deuterated analog of dodecylphosphocholine, a non-ionic surfactant. It is widely used in biochemical and biophysical research, particularly in the study of membrane proteins. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it suitable for nuclear magnetic resonance (NMR) studies.
Scientific Research Applications
Dodecylphosphocholine-d38 is extensively used in scientific research, including:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other chemical compounds.
Biology: The compound is employed in the study of membrane proteins and their interactions.
Medicine: It is used in drug delivery systems and the development of pharmaceutical formulations.
Industry: The compound is used in the formulation of detergents and cleaning agents.
Mechanism of Action
Dodecylphosphocholine-d38 exerts its effects by interacting with membrane proteins and altering their structure and function. The deuterium atoms in the compound enhance its stability and make it suitable for NMR studies. The molecular targets include various membrane-bound enzymes and receptors, which are crucial for cellular signaling and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylphosphocholine-d38 can be synthesized by reacting phosphocholine with dodecyl sulfate. The reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the deuterated form of dodecylphosphocholine. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of dodecylphosphocholine-d38 involves large-scale synthesis using deuterated raw materials. The process includes the purification of the final product to achieve high isotopic purity, typically greater than 98% deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Dodecylphosphocholine-d38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphocholine derivatives.
Reduction: Reduction reactions can convert the compound into different phosphocholine analogs.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various phosphocholine derivatives, which can be further utilized in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Dodecylphosphocholine: The non-deuterated form of the compound, widely used in similar applications.
Sodium dodecyl sulfate: Another surfactant used in biochemical research.
Triton X-100: A non-ionic surfactant used in the study of membrane proteins.
Uniqueness
Dodecylphosphocholine-d38 is unique due to its deuterium content, which makes it highly suitable for NMR studies. The presence of deuterium atoms enhances the compound’s stability and provides better resolution in NMR spectra compared to its non-deuterated analogs .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFVMDLPTZDOI-DHIOKLJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583852 | |
| Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130890-78-7 | |
| Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



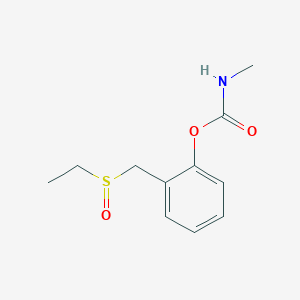
![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
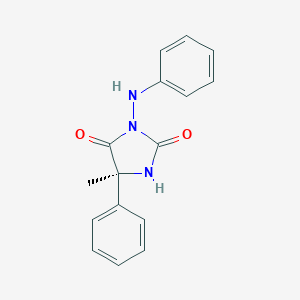
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
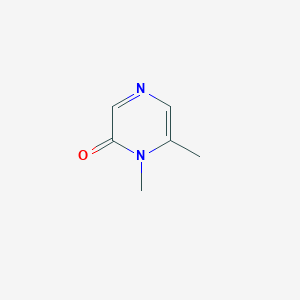


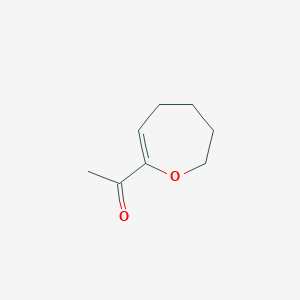
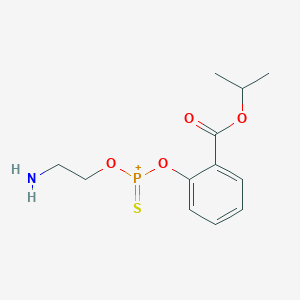
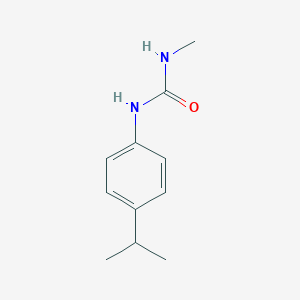

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
